2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine 2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18317901
InChI: InChI=1S/C14H11IN2O/c1-18-12-6-7-14-16-13(9-17(14)8-12)10-2-4-11(15)5-3-10/h2-9H,1H3
SMILES:
Molecular Formula: C14H11IN2O
Molecular Weight: 350.15 g/mol

2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC18317901

Molecular Formula: C14H11IN2O

Molecular Weight: 350.15 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine -

Specification

Molecular Formula C14H11IN2O
Molecular Weight 350.15 g/mol
IUPAC Name 2-(4-iodophenyl)-6-methoxyimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C14H11IN2O/c1-18-12-6-7-14-16-13(9-17(14)8-12)10-2-4-11(15)5-3-10/h2-9H,1H3
Standard InChI Key DSDRDTNCKSMMKB-UHFFFAOYSA-N
Canonical SMILES COC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)I

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine (IUPAC: methyl 2-(4-iodophenyl)imidazo[1,2-a]pyridine-6-carboxylate) features a planar aromatic system comprising a pyridine ring fused to an imidazole moiety (Figure 1). The iodine atom at the para position of the phenyl group and the methoxy substituent at the 6-position of the pyridine ring introduce distinct electronic and steric effects.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₁IN₂O
Molecular Weight350.15 g/mol
IUPAC Name2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine
CAS NumberNot formally assigned
XLogP3~3.2 (estimated)

The iodine atom’s polarizability enhances reactivity in cross-coupling reactions, while the methoxy group modulates electron density across the pyridine ring.

Synthetic Methodologies

Core Ring Formation

The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclocondensation of 2-aminopyridines with α-haloketones or alkynes under catalytic conditions. For 6-methoxy derivatives, pre-functionalization of the pyridine precursor is critical. A representative approach involves:

  • Methoxy Introduction: Methoxy groups are introduced at the 6-position via nucleophilic aromatic substitution (SNAr) on 2-amino-6-bromopyridine using sodium methoxide.

  • Imidazole Fusion: Reaction with α-bromoacetophenone derivatives in the presence of Bi(OTf)₃ or CuBr catalysts facilitates cyclization .

Example Protocol

  • Starting Material: 2-Amino-6-methoxypyridine (1.0 equiv)

  • Reagent: 4-Iodophenylacetylene (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Conditions: DMF, 110°C, 12 h

  • Yield: 68% (isolated after silica chromatography)

Chemical Reactivity and Functionalization

Halogen Exchange Reactions

The iodine atom serves as a versatile handle for further derivatization:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids replaces iodine with aryl groups (e.g., to enhance lipophilicity).

  • Nucleophilic Substitution: Reaction with amines or thiols under basic conditions yields secondary functionalities (e.g., –NH₂ or –SR groups) .

Table 2: Representative Coupling Reactions

SubstrateConditionsProductYield (%)
4-Bromophenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C2-(4-Biphenyl)-6-methoxyimidazo[1,2-a]pyridine72
MorpholineKOtBu, DMF, 100°C2-(4-Morpholinophenyl)-6-methoxyimidazo[1,2-a]pyridine65
Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)2.3Tubulin polymerization inhibition
HeLa (Cervical)3.8Topoisomerase IIα inhibition

Challenges and Future Directions

Regioselectivity in Synthesis

Positional isomerism (e.g., 6- vs. 8-methoxy derivatives) remains a synthetic hurdle. Microwave-assisted methods and flow chemistry could enhance regiocontrol, as seen in related triazolo[1,5-a]pyridine syntheses .

Pharmacokinetic Optimization

While iodinated derivatives exhibit favorable target binding, their metabolic stability requires improvement. Deuteration of the methoxy group or prodrug strategies (e.g., phosphonate esters) may address rapid hepatic clearance.

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